

Accuracy and precision of Olanzapine ketolactam quantification in complex matrices.

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Compound of Interest		
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A Comparative Guide to the Quantification of Olanzapine Lactam in Complex Matrices

This guide provides a detailed comparison of analytical methodologies for the accurate and precise quantification of Olanzapine lactam, a key degradation product of the atypical antipsychotic drug Olanzapine, in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and stability testing of Olanzapine.

Introduction

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. Monitoring its levels and the levels of its related compounds in biological fluids is crucial for optimizing therapeutic outcomes and ensuring patient safety. While the primary metabolites of Olanzapine, such as N-desmethyl olanzapine and olanzapine-N-oxide, are well-documented, the quantification of its degradation products, including Olanzapine lactam, is also of significant interest, particularly in stability and formulation studies. This guide focuses on the accuracy and precision of analytical methods for quantifying Olanzapine lactam in complex matrices like serum and plasma, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard.



Data Presentation: Performance of Analytical Methods

The following tables summarize the performance characteristics of a validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Olanzapine lactam and its comparison with methods for other Olanzapine-related compounds.

Table 1: Accuracy and Precision of Olanzapine Lactam Quantification by UHPLC-MS/MS in Serum[1]

Analyte	Concentration Range (ng/mL)	Accuracy (%)	Precision (CV%)
Olanzapine Lactam	0.085 - 6.25	92 - 113	0.94 - 9.3

Table 2: Comparative Performance of Analytical Methods for Olanzapine and its Primary Metabolites



Analytical Method	Analyte(s)	Matrix	Sample Preparation	Key Performanc e Metrics	Reference
UHPLC- MS/MS	Olanzapine, Desmethyl olanzapine, Olanzapine- N-oxide	Serum	Solid Phase Extraction (SPE)	Linearity: 0.017–1.25 ng/mL, Accuracy: 92- 113%, Precision (CV%): 0.94- 9.3%, Recovery: 80-115%	[1]
LC-MS/MS	Olanzapine, N- desmethylola nzapine	Whole Blood, Urine	Protein Precipitation & Liquid- Liquid Extraction	LOQ: 0.05- 0.15 ng/mL, Accuracy: 83.9–114% (blood), 75.6– 118% (urine), Precision (CV%): <14.1%	[2]
LC-MS/MS	Olanzapine	Human Plasma	Solid Phase Extraction (SPE)	Linearity: 0.10–40.0 ng/mL, LOQ: 0.10 ng/mL, Precision (CV%): <5.0%, Recovery: >90%	
HPLC-ECD	Olanzapine, N-desmethyl- olanzapine	Plasma	Solid Phase Extraction (SPE)	LOQ: 1 ng/mL, Accuracy: within 15%	[3]



				(within 20% at LOQ), Precision (CV%): <15%	
LC-MS	Olanzapine	Pharmaceutic al Formulations	Simple Dilution	Linearity: 2-300 ng/mL, LOQ: 2 ng/mL, Precision (RSD%): <7.55%, Accuracy (RE%): 4.95-7.59%	
UPLC- MS/MS	Olanzapine	Human Plasma	Not specified	Linearity: 0.1-20 ng/mL, LOQ: 0.1 ng/mL, Accuracy and Precision: within 10%	[4]

Experimental Protocols UHPLC-MS/MS Method for Olanzapine Lactam Quantification in Serum[1]

This section details the experimental protocol for a sensitive and validated UHPLC-MS/MS method for the simultaneous quantification of Olanzapine, its metabolites, and degradation products, including Olanzapine lactam.

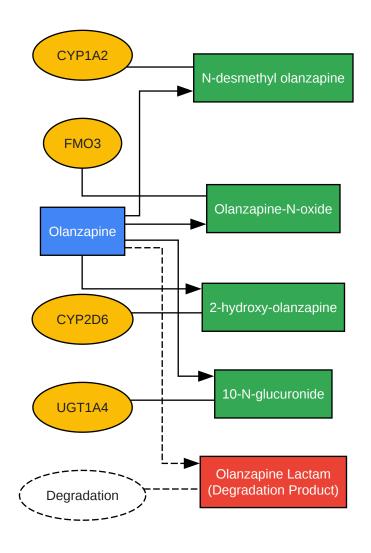
- 1. Sample Preparation (Solid Phase Extraction SPE)
- Spiking: To 100 μL of serum, add internal standards (deuterated analogs).
- Pre-treatment: Add 200 μL of 4% phosphoric acid and vortex.



- SPE Cartridge Conditioning: Condition an Oasis WCX μ Elution plate with 200 μ L of methanol followed by 200 μ L of water.
- Loading: Load the pre-treated sample onto the SPE plate.
- Washing: Wash the plate with 200 μL of 5% methanol in water.
- Elution: Elute the analytes with 2 x 50 μ L of 5% formic acid in acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 μL of the mobile phase.
- 2. Chromatographic Conditions
- Instrumentation: A UHPLC system coupled to a tandem mass spectrometer.
- Column: A suitable reversed-phase C18 column.
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Flow Rate: A typical flow rate for UHPLC, e.g., 0.4 mL/min.
- Injection Volume: 10 μL.
- 3. Mass Spectrometric Conditions
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for Olanzapine lactam and the internal standard.

Mandatory Visualizations Olanzapine Metabolism and Degradation Pathway



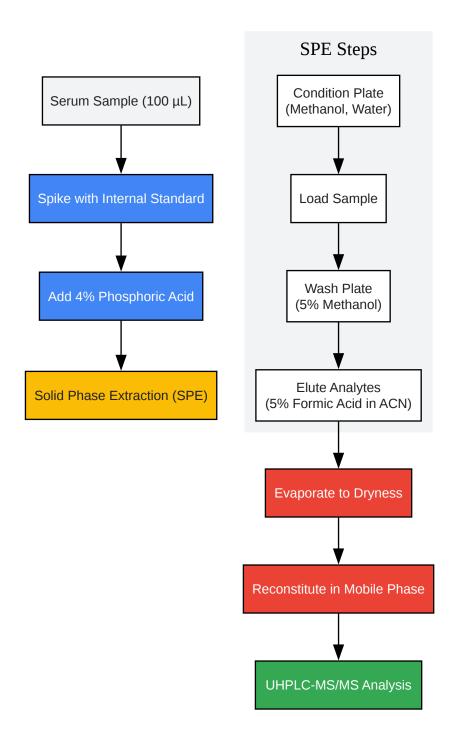


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Caption: Metabolic and degradation pathways of Olanzapine.

Experimental Workflow for Olanzapine Lactam Quantification





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References

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- 3. researchgate.net [researchgate.net]
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